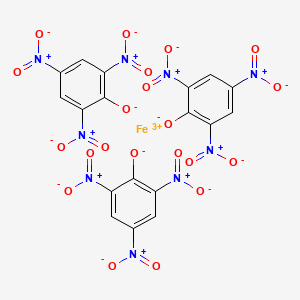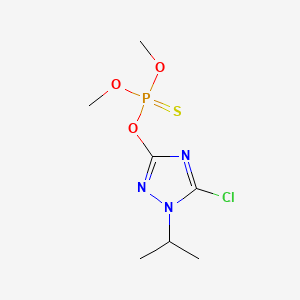
Isazophos-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isazophos-methyl is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Isazophos-methyl involves the reaction of methyl isopropanol with chlorophosphoric acid diester . The specific reaction conditions can vary, but typically involve controlled temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: Isazophos-methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic than the parent compound.
Reduction: This reaction can convert this compound into less active or inactive forms.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s activity and properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Oxon derivatives.
Reduction: Less active or inactive forms of the compound.
Substitution: Various substituted derivatives with potentially altered biological activity.
Applications De Recherche Scientifique
Isazophos-methyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Investigated for its effects on insect physiology and its potential use in pest control strategies.
Medicine: Studied for its potential effects on human health, particularly in cases of accidental exposure or poisoning.
Industry: Utilized in the development of new insecticides and pest control formulations.
Mécanisme D'action
Isazophos-methyl exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
Comparaison Avec Des Composés Similaires
- Chlorpyrifos
- Parathion
- Methyl-parathion
- Quinalphos
- Triazophos
Each of these compounds shares a similar mechanism of action but can differ in their chemical structure, toxicity, and environmental persistence.
Propriétés
Numéro CAS |
42509-83-1 |
|---|---|
Formule moléculaire |
C7H13ClN3O3PS |
Poids moléculaire |
285.69 g/mol |
Nom IUPAC |
(5-chloro-1-propan-2-yl-1,2,4-triazol-3-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H13ClN3O3PS/c1-5(2)11-6(8)9-7(10-11)14-15(16,12-3)13-4/h5H,1-4H3 |
Clé InChI |
DGBPBDHXEBEPBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=NC(=N1)OP(=S)(OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


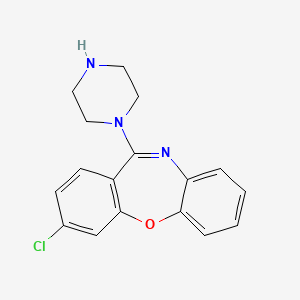

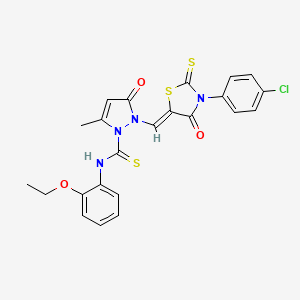
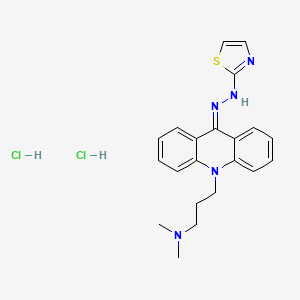
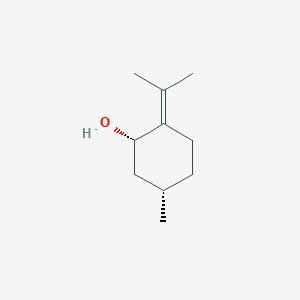
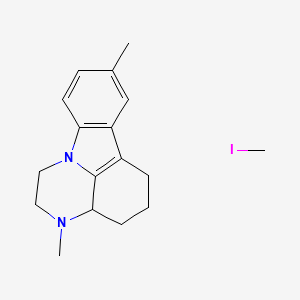

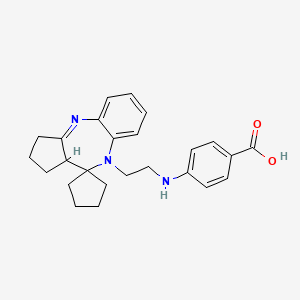


![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)


